molecular formula C9H12O2 B1580926 2-Propoxyphenol CAS No. 6280-96-2

2-Propoxyphenol

Cat. No.: B1580926
CAS No.: 6280-96-2
M. Wt: 152.19 g/mol
InChI Key: JFSVGKRARHIICJ-UHFFFAOYSA-N
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Description

2-Propoxyphenol, also known as this compound, is an organic compound with the chemical formula C9H12O2. It is a colorless to slightly yellow liquid with a special aromatic odor. This compound is known for its good solubility and is widely used in various fields such as medicine, dyes, and spices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propoxyphenol can be synthesized through the reaction of o-propyl phenol and sulfonic acid chloride . This method involves the nucleophilic aromatic substitution of the phenol group with a propoxy group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are commonly used under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and hydroquinones.

    Reduction: Phenolic derivatives.

    Substitution: Halogenated and nitrated phenolic compounds.

Scientific Research Applications

2-Propoxyphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-propoxyphenol involves its interaction with various molecular targets and pathways. The phenolic group in this compound can donate hydrogen atoms, leading to the formation of free radicals. This property is crucial for its antioxidant activity, which helps in neutralizing harmful free radicals in biological systems .

Comparison with Similar Compounds

    Phenol: The parent compound of 2-propoxyphenol, known for its antiseptic properties.

    2-Methoxyphenol: Similar in structure but with a methoxy group instead of a propoxy group.

    4-Propoxyphenol: An isomer with the propoxy group in the para position.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group enhances its solubility and reactivity compared to other phenolic compounds .

Properties

IUPAC Name

2-propoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSVGKRARHIICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211901
Record name o-Propoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-96-2
Record name 2-Propoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Propoxyphenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6280-96-2
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Record name o-Propoxyphenol
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Record name o-propoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the mass spectrometry fragmentation pattern of 2-propoxyphenol's trimethylsilyl (TMS) derivative differ from its 2-methoxyphenol counterpart?

A: The research paper highlights a distinctive fragmentation pattern in the mass spectra of TMS derivatives of 2-alkoxyphenols []. While 2-methoxyphenol's TMS derivative exhibits a dominant fragmentation pathway involving the sequential loss of two methyl radicals, forming abundant [M–30]+˙ ions, this pattern is less pronounced in this compound's TMS derivative. This difference arises from a competing fragmentation pathway in this compound's derivative: the elimination of the propoxy side-chain along with a methyl group, accompanied by rearrangement and hydrogen migration []. This competing pathway diminishes the abundance of the [M–30]+˙ ions, showcasing how the size and structure of the alkoxy substituent directly influence the fragmentation behavior.

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